molecular formula C21H19F27N2O B12735992 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol CAS No. 94159-82-7

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol

Cat. No.: B12735992
CAS No.: 94159-82-7
M. Wt: 828.3 g/mol
InChI Key: CPUGKTXAIBCJQS-UHFFFAOYSA-N
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Description

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol is a fluorinated alcohol compound It is characterized by its long perfluorinated carbon chain and the presence of both dimethylamino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol typically involves the following steps:

    Amination: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with dimethylamine.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, replacing fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Fluorinated derivatives with various functional groups.

Scientific Research Applications

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a surfactant or emulsifier due to its amphiphilic nature.

    Biology: Investigated for its potential as a fluorinated probe in imaging studies.

    Medicine: Explored for its use in drug delivery systems, leveraging its hydrophobicity and stability.

    Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Hydrophobic Interactions: The long perfluorinated chain interacts with hydrophobic regions of biomolecules or materials.

    Electrostatic Interactions: The dimethylamino group can form electrostatic interactions with negatively charged sites.

    Oxidation-Reduction Reactions: The hydroxyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Perfluorooctanoic acid (PFOA): Similar in having a perfluorinated carbon chain but lacks the dimethylamino and hydroxyl groups.

    Perfluorodecanoic acid (PFDA): Another perfluorinated compound with a shorter carbon chain and different functional groups.

Uniqueness: 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol is unique due to its combination of a long perfluorinated chain, dimethylamino group, and hydroxyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity, thermal stability, and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

94159-82-7

Molecular Formula

C21H19F27N2O

Molecular Weight

828.3 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol

InChI

InChI=1S/C21H19F27N2O/c1-50(2)5-3-4-49-7-8(51)6-9(22,23)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)18(39,40)16(35,36)14(31,32)12(27,28)10(24,20(43,44)45)21(46,47)48/h8,49,51H,3-7H2,1-2H3

InChI Key

CPUGKTXAIBCJQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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